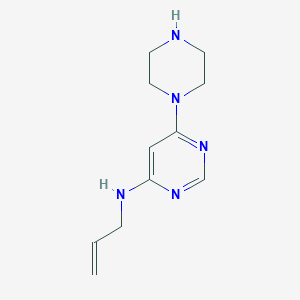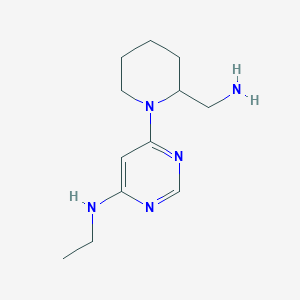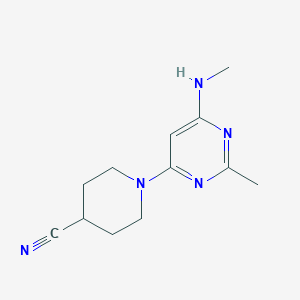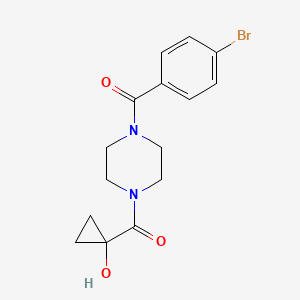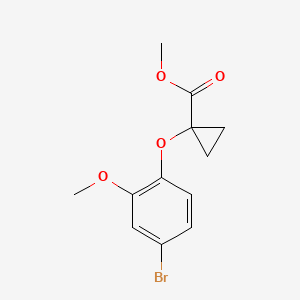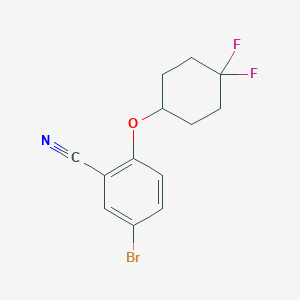
5-Bromo-2-((4,4-difluorocyclohexyl)oxy)benzonitrile
Vue d'ensemble
Description
5-Bromo-2-((4,4-difluorocyclohexyl)oxy)benzonitrile is a useful research compound. Its molecular formula is C13H12BrF2NO and its molecular weight is 316.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis and Catalysis
Research by Kurosawa et al. (1992) explored the stereochemistry of oxidative addition of allylic halides to palladium(0)-olefin and platinum(0)-olefin complexes. This study provides insights into the utilization of bromo-substituted compounds in complex organic synthesis processes, demonstrating their role in forming (η3-allyl)palladium and -platinum complexes with high selectivity (H. Kurosawa et al., 1992).
Advances in Battery Technology
Huang et al. (2014) discussed the use of a similar bromo-substituted benzonitrile derivative as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries. The presence of bromo-benzonitrile structures significantly improved cyclic stability and capacity retention, underscoring their potential in enhancing battery performance (Wenna Huang et al., 2014).
Photodynamic Therapy and Cancer Treatment
Pişkin et al. (2020) synthesized new zinc phthalocyanine complexes substituted with a derivative similar to 5-Bromo-2-((4,4-difluorocyclohexyl)oxy)benzonitrile. These complexes showed high singlet oxygen quantum yields and excellent photophysical properties, suggesting their effectiveness as Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
Environmental and Microbial Degradation Studies
Research by Holtze et al. (2008) on the microbial degradation of benzonitrile herbicides, which share structural similarities with this compound, provided insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms. This research is crucial for understanding the environmental fate of such compounds (M. Holtze et al., 2008).
Propriétés
IUPAC Name |
5-bromo-2-(4,4-difluorocyclohexyl)oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF2NO/c14-10-1-2-12(9(7-10)8-17)18-11-3-5-13(15,16)6-4-11/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODJRLKYOSAPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C=C(C=C2)Br)C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



